![molecular formula C17H22Cl2N2O3S B608909 N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide CAS No. 2060530-16-5](/img/structure/B608909.png)

N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide

Vue d'ensemble

Description

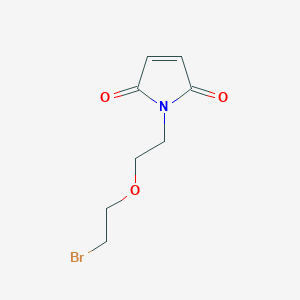

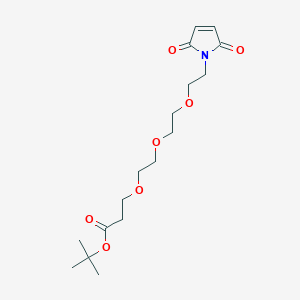

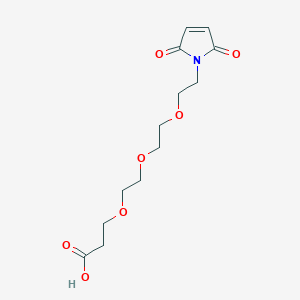

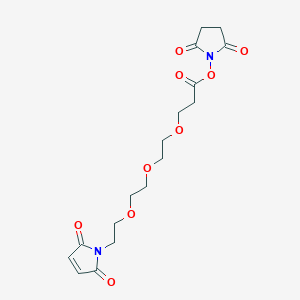

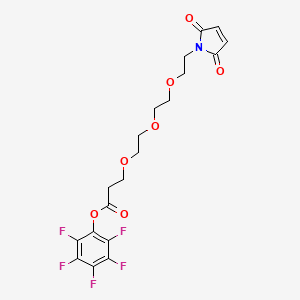

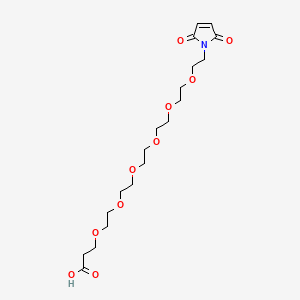

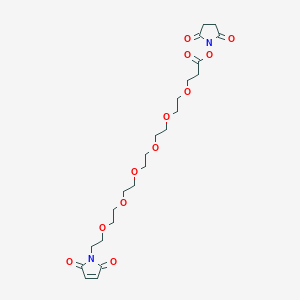

“N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide” is a chemical compound with the molecular formula C17H22Cl2N2O3S . It is also known by other names such as N-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-4-mercaptobutanamide, AOB5934, HMS3653I14, s7333, SW222246-1, 20G, and K-Ras (G12C) inhibitor 6 .

Molecular Structure Analysis

The molecular weight of this compound is 405.34 . The isomeric SMILES notation isc1cc(c(cc1Cl)Cl)OCC(=O)N2CCC(CC2)NC(=O)CCCS . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis

This compound is a solid powder . It is soluble in DMSO at a concentration of 125 mg/mL (279.06 mM; ultrasonic and warming and heat to 60°C) .Applications De Recherche Scientifique

Alzheimer's Disease Treatment : A study synthesized new derivatives of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide and evaluated them as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme associated with Alzheimer's disease (Rehman et al., 2018).

Antibacterial Activity : A study aimed to synthesize acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazoles, and evaluate their antibacterial potentials. The study found that these compounds demonstrated moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).

Antimicrobial Activity in Agriculture : A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The study found that certain derivatives exhibited significant potent antimicrobial activities (Vinaya et al., 2009).

Cannabinoid Receptor Antagonism : Several studies have explored the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and similar compounds with the CB1 cannabinoid receptor, demonstrating potential applications in understanding and modifying cannabinoid receptor-mediated effects (Shim et al., 2002).

Antimycotic Properties : Ketoconazole, a derivative with a similar structure, has been demonstrated to have potent antifungal properties, particularly effective against candidosis (Heeres et al., 1979).

Mécanisme D'action

Target of Action

The primary target of K-Ras(G12C) Inhibitor 6, also known as N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide, is the oncogenic K-Ras(G12C) protein . This protein is a member of the RAS family and its mutations are genetic drivers of multiple cancer types, especially colorectal cancer, pancreatic ductal adenocarcinoma, and non-small cell lung cancer .

Mode of Action

K-Ras(G12C) Inhibitor 6 is an irreversible inhibitor of the oncogenic K-Ras(G12C) protein . It subverts the native nucleotide preference to favor GDP over GTP . The inhibitor allosterically controls GTP affinity and effector interactions by fitting inside a “pocket”, or binding site, of the mutant K-Ras . This action locks K-Ras in the inactive state, arresting cell proliferation .

Biochemical Pathways

Once activated, K-Ras activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting K-Ras(G12C), these pathways are suppressed, leading to a decrease in cell growth and survival .

Result of Action

The result of K-Ras(G12C) Inhibitor 6’s action is the suppression of cell growth and survival in cells harboring the K-Ras(G12C) mutation . This can lead to a decrease in tumor size and potentially slow the progression of cancers driven by this mutation .

Action Environment

The efficacy and stability of K-Ras(G12C) Inhibitor 6 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact drug response . Additionally, intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms can also affect the efficacy of K-Ras(G12C) Inhibitor 6 . Understanding these factors is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Propriétés

IUPAC Name |

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143036 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060530-16-5 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Ras(g12C) inhibitor 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-RAS(G12C) INHIBITOR 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.